REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH:11]O>C(O)(=O)C>[C:1]([C:5]1[CH:10]=[CH:9][N+:8]([O-:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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13.5 g
|
Type
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reactant
|
Smiles
|
C(C)(C)(C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
|
OO
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to obtain a mixture
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Type
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CUSTOM
|
Details
|
was then slowly reduced to 20° C
|
Type
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CUSTOM
|
Details
|
to remove solvents from the mixture
|
Type
|
ADDITION
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Details
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followed by addition of a sodium hydroxide aqueous solution
|
Type
|
WASH
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Details
|
Next, the mixture was washed several times with dichloromethane
|
Type
|
CUSTOM
|
Details
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with deionized water to collect an organic layer
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed from the organic layer
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=[N+](C=C1)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |